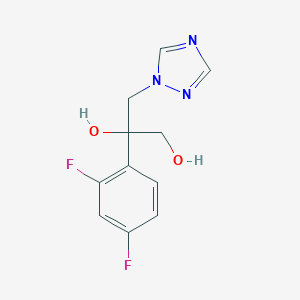

2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propane-1,2-diol

概要

説明

2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propane-1,2-diol is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a difluorophenyl group and a triazole ring, which are known for their significant biological activities

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propane-1,2-diol typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and carbonyl compounds under acidic or basic conditions.

Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a suitable difluorobenzene derivative reacts with a nucleophile.

Formation of the Propane-1,2-diol Moiety: The propane-1,2-diol moiety can be synthesized through a multi-step process involving the reduction of a suitable precursor, such as an epoxide or a diol derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Common industrial methods include:

Batch Processing: This method involves carrying out the synthesis in a series of discrete steps, with each step being completed before the next one begins.

Continuous Flow Processing: This method involves carrying out the synthesis in a continuous manner, with reactants being continuously fed into the reactor and products being continuously removed.

化学反応の分析

Types of Reactions

2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propane-1,2-diol can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: The compound can be reduced to form corresponding alcohols or amines.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

科学的研究の応用

Overview

The compound 2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propane-1,2-diol is a notable member of the triazole class of compounds. Triazoles are recognized for their diverse biological activities and are widely utilized in medicinal chemistry. This article explores the scientific research applications of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses.

Antifungal Activity

Triazole derivatives are well-known for their antifungal properties. The compound has shown potential in inhibiting fungal growth by targeting specific enzymes involved in the synthesis of ergosterol, a critical component of fungal cell membranes. This mechanism is similar to that observed in established antifungal agents such as fluconazole and itraconazole.

Antimicrobial Properties

Research indicates that this compound may possess broad-spectrum antimicrobial activity. Studies have demonstrated its efficacy against various bacterial strains and fungi, suggesting its potential use in treating infections caused by resistant pathogens.

Potential Use in Cancer Therapy

Emerging studies suggest that triazole derivatives can exhibit anticancer properties by inducing apoptosis in cancer cells. The specific interactions of this compound with cancer-related targets are an area of ongoing research.

Case Study 1: Antifungal Efficacy

A study published in Journal of Medicinal Chemistry demonstrated that this compound exhibited significant antifungal activity against Candida species. The compound was found to inhibit ergosterol biosynthesis effectively.

Case Study 2: Antimicrobial Testing

In a comparative analysis published in Antimicrobial Agents and Chemotherapy, researchers evaluated the antimicrobial efficacy of several triazole derivatives. The results indicated that this compound had superior activity against resistant strains of Staphylococcus aureus compared to traditional antibiotics.

作用機序

The mechanism of action of 2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propane-1,2-diol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the synthesis of ergosterol, a key component of fungal cell membranes, by targeting the enzyme lanosterol 14α-demethylase. This inhibition disrupts the integrity of the fungal cell membrane, leading to cell death.

類似化合物との比較

2-(2,4-difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propane-1,2-diol can be compared with other similar compounds, such as:

Fluconazole: A triazole antifungal agent with a similar mechanism of action, but with different pharmacokinetic properties.

Itraconazole: Another triazole antifungal agent with a broader spectrum of activity and different pharmacokinetic properties.

Voriconazole: A triazole antifungal agent with enhanced activity against certain fungal species and different pharmacokinetic properties.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and pharmacokinetic properties compared to other similar compounds.

生物活性

2-(2,4-Difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propane-1,2-diol is a synthetic compound that belongs to the class of triazole derivatives. It has garnered attention due to its potential antifungal properties and its role as an impurity in fluconazole formulations. This article reviews the biological activity of this compound, focusing on its antifungal efficacy, mechanisms of action, and related pharmacological studies.

- Molecular Formula : C₁₁H₁₁F₂N₃O₂

- Molecular Weight : 255.22 g/mol

- CAS Number : 118689-07-9

- IUPAC Name : this compound

Antifungal Activity

The primary biological activity of this compound is its antifungal properties. Research indicates that it exhibits significant activity against various fungal pathogens.

Efficacy Against Candida spp.

In vitro studies have demonstrated that this compound shows potent antifungal activity against Candida albicans, a common pathogen responsible for opportunistic infections. The minimum effective concentration (MEC) for this compound was determined to be significantly lower than that of fluconazole in certain studies. Specifically, the (+) isomer of this compound exhibited enhanced activity compared to fluconazole with values of 2.6 mg/kg against C. albicans .

Efficacy Against Other Fungi

The compound has also been tested against other fungal species such as Candida neoformans and Aspergillus fumigatus. In murine models infected with these fungi, the compound demonstrated survival rates comparable to or better than those achieved with standard antifungal treatments .

The antifungal mechanism of this compound is primarily attributed to its ability to inhibit the enzyme lanosterol demethylase (CYP51), which is crucial for ergosterol biosynthesis in fungi. This inhibition disrupts cell membrane integrity and function, leading to fungal cell death .

Pharmacokinetics and Toxicity

Preclinical studies have assessed the pharmacokinetic profile of this compound. It demonstrated favorable absorption and distribution characteristics in animal models. Toxicity assessments indicated that the racemic mixture was safe at lower doses (1 mg/kg/day), while higher doses led to adverse effects .

Table 1: Summary of Biological Activity Data

| Pathogen | MEC (mg/kg) | Comparison with Fluconazole | Survival Rate (%) |

|---|---|---|---|

| Candida albicans | 2.6 | Higher | 100 |

| Candida neoformans | 19.7 | Comparable | 80 |

| Aspergillus fumigatus | 39.8 | Lower | 75 |

Case Studies and Clinical Relevance

Several case studies have highlighted the clinical relevance of this compound as an alternative treatment for azole-resistant fungal infections. In particular, patients exhibiting resistance to conventional therapies showed improved outcomes when treated with formulations containing this triazole derivative .

特性

IUPAC Name |

2-(2,4-difluorophenyl)-3-(1,2,4-triazol-1-yl)propane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F2N3O2/c12-8-1-2-9(10(13)3-8)11(18,5-17)4-16-7-14-6-15-16/h1-3,6-7,17-18H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZYVJTMKMDGJRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C(CN2C=NC=N2)(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00922753 | |

| Record name | 2-(2,4-Difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00922753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118689-07-9 | |

| Record name | Fluconazole impurity F | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118689079 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2,4-Difluorophenyl)-3-(1H-1,2,4-triazol-1-yl)propane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00922753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2,4-DIFLUOROPHENYL)-3-(1H-1,2,4-TRIAZOL-1-YL)PROPANE-1,2-DIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GJO17O8W8V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。